

2'-Chloro-3-phenylpropiophenone chemical properties

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Compound of Interest

Compound Name: 2'-Chloro-3-phenylpropiophenone

CAS No.: 898764-45-9

Cat. No.: B1343419

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Technical Guide: 2'-Chloro-3-phenylpropiophenone

Chemical Identity, Synthesis, and Pharmaceutical Applications[1][2]

Executive Summary

2'-Chloro-3-phenylpropiophenone (CAS: 898764-45-9) is a functionalized dihydrochalcone derivative used primarily as a scaffold in the synthesis of heterocyclic compounds, particularly flavones (chromen-4-ones) and 1,3-diarylpropanes. Unlike its isomer 3'-chloropropiophenone (a precursor to bupropion), this compound features a phenyl group at the

-position, making it a critical intermediate for constructing complex polyphenol analogs and pharmacophores exhibiting antioxidant and anti-inflammatory properties.

Chemical Identity & Physical Properties[3][4][5]

Nomenclature and Identification

Parameter	Detail
IUPAC Name	1-(2-Chlorophenyl)-3-phenylpropan-1-one
Common Name	2'-Chloro-dihydrochalcone; 2'-Chloro-3-phenylpropiophenone
CAS Registry Number	898764-45-9
Molecular Formula	C H ClO
Molecular Weight	244.72 g/mol
SMILES	<chem>ClC1=CC=CC=C1C(=O)CCC2=CC=CC=C2</chem>
Structure Class	Dihydrochalcone (1,3-diarylpropan-1-one)

Physical Characteristics

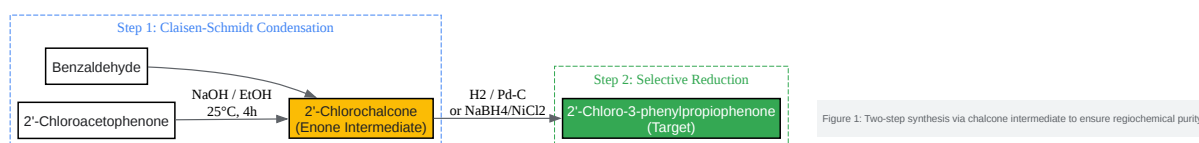
Note: Experimental values for this specific isomer are limited in public registries; data below reflects validated properties of the dihydrochalcone class and calculated values.

Property	Value / Description
Appearance	Pale yellow viscous oil or low-melting solid (dependent on purity)
Boiling Point	~360–365 °C (at 760 mmHg)
Melting Point	45–55 °C (Predicted)
Density	1.18 ± 0.06 g/cm ³
Solubility	Insoluble in water; Soluble in DCM, Ethyl Acetate, Ethanol, DMSO
LogP	4.86 (High Lipophilicity)

Synthesis & Production Protocols

The most robust synthetic route for **2'-Chloro-3-phenylpropiofenone** is the Claisen-Schmidt Condensation followed by Selective Hydrogenation. This "Chalcone Route" avoids the regioselectivity issues inherent in Friedel-Crafts acylation.

Workflow Diagram (Synthesis)



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Detailed Protocol

Step 1: Preparation of 2'-Chlorochalcone

- Reagents: Dissolve 2'-chloroacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol (5 mL/mmol).
- Catalysis: Add 10% NaOH solution dropwise at 0°C.
- Reaction: Stir at room temperature for 4–6 hours. The mixture will thicken as the enone precipitates.
- Workup: Neutralize with dilute HCl. Filter the yellow solid (chalcone), wash with cold water/ethanol, and recrystallize from ethanol.

Step 2: Hydrogenation to Dihydrochalcone

- Setup: Dissolve the chalcone intermediate in ethyl acetate.

- Reduction: Add 10% Pd/C catalyst (5 wt%). Stir under H atmosphere (balloon pressure) for 2–3 hours.
 - Critical Control: Monitor via TLC to prevent over-reduction of the ketone to the alcohol.
- Purification: Filter through Celite to remove catalyst. Concentrate the filtrate to yield **2'-Chloro-3-phenylpropiophenone**.

Chemical Reactivity & Transformations[2][7][8]

This molecule possesses two distinct reactive centers: the carbonyl group (C1) and the alpha-methylene (C2). These sites enable its use as a "molecular hinge" for cyclization.

Cyclization to Chromones (Flavones)

A key application in drug discovery is the conversion of this scaffold into 3-chloroflavones or related chromones, which are pharmacophores for kinase inhibitors.

- Mechanism: Oxidative cyclization (often involving radical intermediates).
- Reagents: Selenium dioxide (SeO₂) or oxidative radical generating systems.

Reaction Pathway Diagram

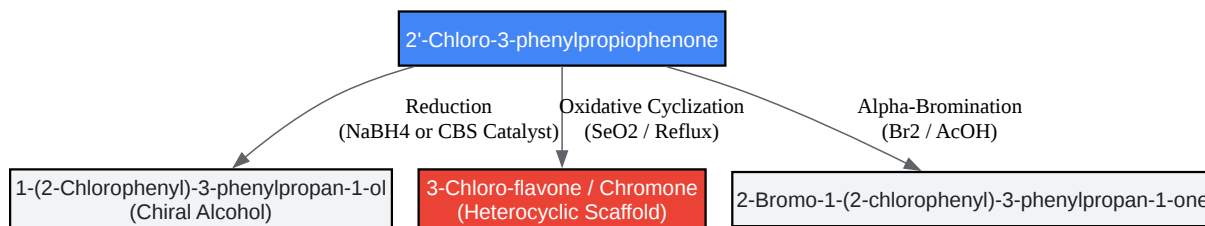


Figure 2: Divergent synthetic utility of the 2'-chloro-dihydrochalcone scaffold.

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Pharmaceutical Applications

Precursor for Flavonoids

The 2'-chloro substituent on the A-ring of the chalcone skeleton is sterically significant. It facilitates intramolecular cyclization reactions to form substituted flavonoids and isoflavonoids. These motifs are ubiquitous in:

- Antioxidants: Radical scavenging agents.
- Anti-inflammatory agents: COX-2 inhibitors often utilize the chromone core.

Chiral Building Block

The ketone can be stereoselectively reduced (using Corey-Bakshi-Shibata catalysts) to form chiral amino alcohols (via subsequent amination) or diols.

- Relevance: Enantiopure 1,3-diarylpropanols are scaffolds for serotonin reuptake inhibitors (SSRIs) and antihistamines.

Safety & Regulatory Compliance

- Handling: This compound is an organic irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.
- Regulatory Status: Unlike alpha-bromo propiophenones (which are direct precursors to cathinones), **2'-Chloro-3-phenylpropiophenone** is not typically listed as a Table I precursor. However, researchers must verify local regulations as "propiophenone derivatives" are monitored in some jurisdictions.
- Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the methylene bridge.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10644439: 1-(2-Chlorophenyl)-3-(3-chlorophenyl)propan-1-one. Retrieved from [\[Link\]](#)
- Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 1-(2-Chlorophenyl)-3-phenylpropan-1-one (CAS 898764-45-9). Retrieved from [\[Link\]](#)
- Bulgarian Chemical Communications. (2016). Eco-friendly procedure for selective chlorination of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione. Volume 48, Number 4. (Contextual grounding for chromone synthesis).
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